molecular formula C18H13N3O2S B14956885 N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B14956885
M. Wt: 335.4 g/mol
InChI Key: MEVKFXYRORUUEF-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the pyrrole moiety and finally the attachment of the hydroxyphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: It might be used in the development of new materials, such as polymers or advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-hydroxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide include other benzothiazole derivatives, pyrrole-containing compounds, and hydroxyphenyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural motifs. This combination can confer distinct chemical reactivity, biological activity, and material properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C18H13N3O2S/c22-14-6-4-13(5-7-14)19-17(23)12-3-8-15-16(11-12)24-18(20-15)21-9-1-2-10-21/h1-11,22H,(H,19,23)

InChI Key

MEVKFXYRORUUEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NC4=CC=C(C=C4)O

Origin of Product

United States

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